N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2,6-dichlorobenzyl)-N-(pyridin-3-ylmethyl)glycinamide
Overview
Description
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2,6-dichlorobenzyl)-N-(pyridin-3-ylmethyl)glycinamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N~2~-(2,6-dichlorobenzyl)-N-(pyridin-3-ylmethyl)glycinamide involves multiple steps, typically starting with the preparation of the sulfonyl chloride derivative. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the sulfonamide bond. Industrial production methods may involve the use of automated reactors to ensure precise control over reaction parameters.
Chemical Reactions Analysis
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2,6-dichlorobenzyl)-N-(pyridin-3-ylmethyl)glycinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Scientific Research Applications
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2,6-dichlorobenzyl)-N-(pyridin-3-ylmethyl)glycinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N~2~-(2,6-dichlorobenzyl)-N-(pyridin-3-ylmethyl)glycinamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2,6-dichlorobenzyl)-N-(pyridin-3-ylmethyl)glycinamide can be compared with other sulfonamide derivatives, such as:
Sulfamethoxazole: A well-known antibiotic used in combination with trimethoprim.
Sulfasalazine: Used in the treatment of inflammatory bowel disease.
Sulfadiazine: Another antibiotic used to treat bacterial infections.
The uniqueness of N2-[(4-chlorophenyl)sulfonyl]-N~2~-(2,6-dichlorobenzyl)-N-(pyridin-3-ylmethyl)glycinamide lies in its specific structural features, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-[(2,6-dichlorophenyl)methyl]amino]-N-(pyridin-3-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl3N3O3S/c22-16-6-8-17(9-7-16)31(29,30)27(13-18-19(23)4-1-5-20(18)24)14-21(28)26-12-15-3-2-10-25-11-15/h1-11H,12-14H2,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIVDQWVSAIMNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN(CC(=O)NCC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl3N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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